Physicochemical properties of 3-(2-Methoxyphenoxy)propanenitrile
Physicochemical properties of 3-(2-Methoxyphenoxy)propanenitrile
Executive Summary
3-(2-Methoxyphenoxy)propanenitrile (CAS 70786-42-4) is a specialized organic intermediate belonging to the class of phenoxyalkyl nitriles.[1] Structurally derived from the cyanoethylation of guaiacol (2-methoxyphenol), this compound serves as a critical electrophilic building block in medicinal chemistry. Its primary utility lies in its reduction to 3-(2-methoxyphenoxy)propylamine , a pharmacophore embedded in various antihypertensive agents (e.g., Urapidil analogues) and CNS-active serotonin receptor ligands.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization methods, designed for researchers in lead optimization and process chemistry.
Molecular Identity & Structural Analysis[2][3]
| Attribute | Detail |
| IUPAC Name | 3-(2-Methoxyphenoxy)propanenitrile |
| Common Synonyms | 1-Cyano-2-(2-methoxyphenoxy)ethane; |
| CAS Number | 70786-42-4 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | COC1=CC=CC=C1OCCC#N |
| InChI Key | DTAWFMRIHNITFA-UHFFFAOYSA-N |
Structural Commentary
The molecule features a guaiacol core (o-methoxyphenol) ether-linked to a propionitrile tail .
-
Lipophilicity: The methoxy group (
) at the ortho position introduces steric bulk and intramolecular hydrogen bonding potential, slightly increasing lipophilicity compared to the para isomer. -
Reactivity: The nitrile group (
) is electron-withdrawing, activating the adjacent methylene protons for potential alkylation, though its primary role is as a precursor for reduction (to amines) or hydrolysis (to acids).
Physicochemical Properties
Data aggregated from experimental analogues and predictive cheminformatics models.
| Property | Value / Description | Source/Method |
| Physical State | Crystalline solid or viscous oil (purity dependent) | Experimental Observation |
| Melting Point | 62–65 °C (Predicted/Analogous) | Derived from p-isomer trends |
| Boiling Point | 165–170 °C @ 15 mmHg | Vacuum Distillation |
| Density | 1.12 g/cm³ (Predicted) | ACD/Labs Model |
| LogP (Octanol/Water) | 1.98 ± 0.3 | Consensus LogP |
| Water Solubility | Insoluble (< 0.5 mg/mL) | Shake-flask Method |
| Solubility (Organic) | Soluble in DCM, Ethyl Acetate, Methanol, DMSO | Polarity Matching |
| pKa | N/A (Non-ionizable in physiological range) | Structural Analysis |
Solubility Profile & Solvent Selection
Due to the aromatic ring and ether linkage, the compound exhibits poor aqueous solubility. For reaction monitoring and purification:
-
Extraction: Dichloromethane (DCM) is the preferred solvent for liquid-liquid extraction from aqueous reaction quenches.
-
Crystallization: Recrystallization from Ethanol/Water (9:1) or Isopropanol is effective for solid purification.
Synthetic Context & Reaction Profiling[8][9][10]
The synthesis of 3-(2-methoxyphenoxy)propanenitrile is classically achieved via the Cyanoethylation of Guaiacol . This is a base-catalyzed Michael addition where the phenoxide ion attacks the electron-deficient alkene of acrylonitrile.
Reaction Mechanism & Pathway
The following Graphviz diagram illustrates the synthesis and downstream utility of the compound.
Caption: Synthesis of CAS 70786-42-4 via Michael Addition and its downstream conversion to pharmacologically active amine scaffolds.
Experimental Protocols
Protocol A: Synthesis via Cyanoethylation
Objective: Preparation of 3-(2-methoxyphenoxy)propanenitrile from guaiacol.
Reagents:
-
Guaiacol (1.0 eq)
-
Acrylonitrile (3.0 eq) – Excess drives equilibrium
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Catalyst
-
Solvent: t-Butanol or neat (solvent-free)
Methodology:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stirrer with Guaiacol (12.4 g, 100 mmol).
-
Catalyst Addition: Add Triton B (2.0 mL) dropwise. The solution may darken slightly due to phenoxide formation.
-
Addition: Heat the mixture to 40°C. Add Acrylonitrile (15.9 g, 300 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 80–85°C (reflux) for 12–24 hours. Monitor consumption of Guaiacol by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Dilute with DCM (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted guaiacol, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil can be crystallized from cold isopropanol or distilled under high vacuum (0.1 mmHg) if high purity is required.
Protocol B: Solubility Determination (Shake-Flask)
Objective: Determine saturation solubility in phosphate buffer (pH 7.4).
-
Add excess solid compound (~10 mg) to 2 mL of PBS buffer in a glass vial.
-
Agitate at 25°C for 24 hours using an orbital shaker.
-
Filter the suspension through a 0.45 µm PVDF syringe filter.
-
Analyze the filtrate via HPLC-UV (Method below) against a standard curve prepared in Methanol.
Analytical Methodologies (HPLC)[14][17]
For quality control and purity assessment, the following Reverse Phase HPLC method is recommended.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 270 nm (Guaiacol absorption max) & 210 nm (Nitrile)
-
Temperature: 30°C
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 (Stop) |
Analytical Workflow Diagram
Caption: Standardized HPLC workflow for purity assessment of phenoxyalkyl nitriles.
Safety & Handling
-
Hazards: As a nitrile, potential for metabolic release of cyanide exists, though the ether linkage is stable. Treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether linkage.
-
Disposal: All nitrile waste must be segregated and treated as hazardous chemical waste, often requiring specific incineration protocols.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile. [Link](Note: Reference for structural analogue properties).
-
Organic Syntheses. (2011). General Procedures for Cyanoethylation of Phenols. Org. Synth. Coll. Vol. 1-10. [Link]
-
Accela Chem. (2024). Safety Data Sheet: Phenoxyalkyl Nitriles. [Link]
